Pyrrolidine-1-sulfonamide

Descripción

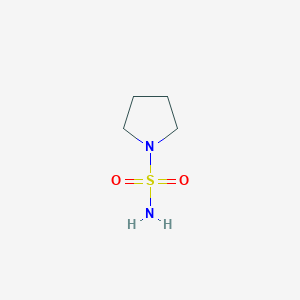

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pyrrolidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c5-9(7,8)6-3-1-2-4-6/h1-4H2,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPOVVJDAVMOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577110 | |

| Record name | Pyrrolidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4108-88-7 | |

| Record name | Pyrrolidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrrolidine-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Pyrrolidine 1 Sulfonamide Derivatives

Strategic Approaches to Pyrrolidine-1-sulfonamide Synthesis

The construction of this compound derivatives is achieved through several strategic approaches, each offering unique advantages in accessing novel chemical entities. These strategies range from building the core scaffold from the ground up to modifying a pre-existing pyrrolidine (B122466) ring.

De Novo Scaffold Design Strategies

De novo design involves the rational construction of the this compound scaffold to create structurally novel inhibitors. This approach has been successfully employed to develop potent and selective inhibitors of various biological targets. For instance, a series of 3,4-disubstituted pyrrolidine sulfonamides were designed and synthesized as competitive inhibitors of the glycine (B1666218) transporter 1 (GlyT1). acs.orgnih.gov The synthesis commenced with a cycloaddition reaction to form the pyrrolidine ring, which was subsequently debenzylated and sulfonylated. acs.org Further functionalization of this core structure led to the identification of compounds with excellent in vitro potency and brain penetration. acs.org

Another example of de novo design involves the synthesis of 2-cyano-N-(5-phenyl-1,2,4-oxadiazol-3-yl)this compound derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors. tandfonline.com This rational design led to compounds with significant inhibitory activity. tandfonline.com

Functionalization of Preformed Pyrrolidine Rings

A common and versatile approach involves the functionalization of a pre-existing pyrrolidine ring. This strategy allows for the introduction of a wide array of substituents to probe structure-activity relationships (SAR). The five-membered pyrrolidine ring is a versatile scaffold for creating new bioactive compounds. nih.gov

A primary method for this functionalization is the reaction of a preformed pyrrolidine with a sulfonyl chloride in the presence of a base. For example, N-(2-bromophenyl)this compound is typically synthesized by reacting 2-bromobenzenesulfonyl chloride with pyrrolidine, using a base like triethylamine (B128534) to facilitate the sulfonamide bond formation. Similarly, reacting pyrrolidine with sulfonyl chloride derivatives in 1,4-dioxane (B91453) is another effective method. researchgate.net

Further modifications can be made to the pyrrolidine ring itself. For instance, substitutions at the N1, 3rd, and 5th positions of the pyrrolidine ring provide significant opportunities for optimizing biological activity. tandfonline.com

Core-Structure Modifications for Enhanced Activity

Modifying the core structure of the pyrrolidine ring is a key strategy for enhancing the activity of this compound derivatives. These modifications aim to increase structural rigidity and improve binding affinity to the target protein. nih.gov

In the development of transient receptor potential vanilloid-4 (TRPV4) antagonists, several core-structure modifications were identified that improved activity by increasing structural rigidity and reducing the entropic energy penalty upon binding. nih.gov A notable discovery was a novel pyrrolidine diol core, which was initially identified as a minor regioisomeric side product. nih.gov Optimization of this new template led to highly potent compounds. nih.gov

Sulfonamide Substituent Optimization

Optimization of the sulfonamide substituent is crucial for improving both potency and pharmacokinetic properties. Structure-activity relationship (SAR) studies on the sulfonamide portion of the molecule can lead to significant enhancements in biological activity.

For TRPV4 antagonists, SAR studies on the sulfonamide substituent led to improvements in potency and pharmacokinetic properties, resulting in an optimized lead compound. nih.gov In the case of GlyT1 inhibitors, initial attempts to replace the sulfonamide functionality on the pyrrolidine nitrogen with amides, carbamates, or tertiary amines were unsuccessful, yielding analogs with only micromolar potency. acs.org This highlights the critical role of the sulfonamide group in maintaining activity for certain targets. Further SAR studies focusing on the substituents attached to the sulfonamide nitrogen are often a fruitful avenue for optimization.

Novel Synthetic Pathways for this compound Derivatives

Recent research has focused on developing novel synthetic pathways to access this compound derivatives with greater efficiency and structural diversity.

One innovative approach involves a one-pot, three-step cascade reaction. This process starts with the nucleophilic ring-opening of a cyclopropane (B1198618) by an arylsulfonamide, followed by a Smiles-Truce aryl transfer and subsequent lactam formation to yield α-arylated pyrrolidinones. nih.govacs.org This metal-free reaction proceeds from readily available starting materials and offers an operationally simple route to functionalized pyrrolidinone scaffolds. nih.govacs.org

Another novel pathway is a catalytic asymmetric Michael addition/spiroannulation/ring cleavage cascade reaction. This method, utilizing a chiral aldehyde catalyst, facilitates the reaction between NH2-free glycinate (B8599266) and cyclic 1-azadienes to form optically active Δ(1)-pyrroline sulfonamides with high efficiency and stereoselectivity. rsc.org

Stereoselective Synthesis of this compound Analogs

The stereochemistry of the pyrrolidine ring significantly influences the biological activity of its derivatives. nih.gov Therefore, the development of stereoselective synthetic methods is of paramount importance.

A notable method for the diastereoselective synthesis of disubstituted pyrrolidines is the copper(II)-promoted intramolecular aminooxygenation of alkenes. nih.gov This reaction demonstrates high diastereoselectivity, with α-substituted 4-pentenyl sulfonamides favoring the formation of 2,5-cis-pyrrolidines in excellent yields. nih.gov In contrast, γ-substituted substrates tend to form 2,3-trans pyrrolidine adducts with moderate selectivity. nih.gov

Asymmetric 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is another powerful strategy for the stereoselective synthesis of pyrrolidines. nih.gov This method allows for the creation of multiple stereocenters in a single step with high control.

Furthermore, a catalytic asymmetric cascade reaction mediated by a chiral aldehyde has been developed for the stereoselective synthesis of Δ(1)-pyrroline sulfonamides. rsc.org This reaction produces optically active products with high diastereo- and enantioselectivities. rsc.org

Compound List

| Compound Name |

| This compound |

| N-(2-bromophenyl)this compound |

| 2-bromobenzenesulfonyl chloride |

| Pyrrolidine |

| Triethylamine |

| 3,4-disubstituted pyrrolidine sulfonamides |

| 2-cyano-N-(5-phenyl-1,2,4-oxadiazol-3-yl)this compound |

| Pyrrolidine diol |

| Δ(1)-pyrroline sulfonamides |

| α-arylated pyrrolidinones |

| 2,5-cis-pyrrolidines |

| 2,3-trans pyrrolidine adducts |

| 4-pentenyl sulfonamides |

Data Tables

Table 1: Synthetic Approaches to this compound Derivatives

| Strategy | Description | Example | Reference |

| De Novo Scaffold Design | Rational construction of the this compound scaffold to create novel inhibitors. | Synthesis of 3,4-disubstituted pyrrolidine sulfonamides as GlyT1 inhibitors. | acs.orgnih.gov |

| Functionalization of Preformed Rings | Modification of a pre-existing pyrrolidine ring by reacting with sulfonyl chlorides or introducing substituents at various positions. | Reaction of pyrrolidine with 2-bromobenzenesulfonyl chloride. | |

| Core-Structure Modifications | Altering the core pyrrolidine structure to enhance activity, often by increasing rigidity. | Development of a novel pyrrolidine diol core for TRPV4 antagonists. | nih.gov |

| Sulfonamide Substituent Optimization | Modifying the substituents on the sulfonamide group to improve potency and pharmacokinetic properties. | SAR studies on the sulfonamide portion of TRPV4 antagonists. | nih.gov |

Table 2: Novel and Stereoselective Synthetic Methods

| Method | Description | Product Type | Reference |

| One-Pot Cascade Reaction | A three-step sequence involving nucleophilic ring-opening of a cyclopropane, Smiles-Truce aryl transfer, and lactam formation. | α-arylated pyrrolidinones | nih.govacs.org |

| Catalytic Asymmetric Cascade Reaction | A chiral aldehyde-catalyzed reaction between NH2-free glycinate and cyclic 1-azadienes. | Optically active Δ(1)-pyrroline sulfonamides | rsc.org |

| Copper-Promoted Intramolecular Aminooxygenation | A diastereoselective method for synthesizing disubstituted pyrrolidines from alkene substrates. | 2,5-cis- or 2,3-trans-pyrrolidines | nih.gov |

| Asymmetric 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with dipolarophiles to create multiple stereocenters with high control. | Stereochemically defined pyrrolidines | nih.gov |

Structure Activity Relationship Sar and Structure Based Drug Design of Pyrrolidine 1 Sulfonamide Compounds

Elucidation of Key Pharmacophore Features

The pyrrolidine (B122466) ring is a versatile scaffold in drug discovery due to its three-dimensional structure, which allows for thorough exploration of the pharmacophore space. nih.govresearchgate.net This non-planar ring, a phenomenon known as "pseudorotation," contributes to the stereochemistry of the molecule and provides increased 3D coverage compared to its aromatic counterpart, pyrrole (B145914). nih.govresearchgate.net The nitrogen atom within the pyrrolidine ring imparts basicity and serves as a key point for substitutions, with a significant percentage of FDA-approved drugs featuring a substituted N-1 position. nih.gov

Key pharmacophore elements often include:

The Pyrrolidine Ring: The core scaffold, whose conformation can be controlled by substituents. nih.gov

The Sulfonamide Moiety: This group is crucial for interacting with biological targets, often through hydrogen bonding. vulcanchem.com In some cases, replacing the sulfonamide with other groups like amides or ureas leads to a loss of activity. nih.gov

Substituents on the Pyrrolidine Ring: The spatial orientation and nature of these substituents significantly influence the biological profile by affecting the ring's puckering and interaction with target proteins. nih.gov For instance, in G-protein coupled receptor 40 (GRP40) agonists, a cis-4-CF3 substituent on the pyrrolidine ring favors a pseudo-axial conformation of the acetic acid group at position 2, which is a key pharmacophore for activity. nih.gov

Aromatic Rings: Often attached to the pyrrolidine or sulfonamide, these groups can engage in hydrophobic and π-π stacking interactions within the target's binding site. nih.gov

Pharmacophore models for various targets have been developed. For example, a pharmacophore model for potential antimalarial agents targeting Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) included four hydrogen bond donors, three hydrogen bond acceptors, and one hydrophobic group. mdpi.com

Impact of Substituent Variations on Biological Potency and Selectivity

The potency and selectivity of pyrrolidine-1-sulfonamide derivatives are highly sensitive to variations in their substituents.

Substituents on the Pyrrolidine Ring:

Position 3: In a series of glycine (B1666218) transporter 1 (GlyT1) inhibitors, fluorophenyl substituents at the R¹ position (position 3) of the pyrrolidine sulfonamides resulted in better in vitro potency. nih.gov

Position 4: For heteroaromatic substituents at this position, the number and position of nitrogen atoms influenced activity. nih.gov

Stereochemistry: The stereochemistry at the carbon atoms of the pyrrolidine ring is critical. Different stereoisomers can exhibit vastly different biological profiles due to their distinct binding modes with enantioselective proteins. nih.govnih.gov

Substituents on the Sulfonamide Moiety and Appended Groups:

Aryl Substituents: In a series of dipeptidyl peptidase-IV (DPP-IV) inhibitors, electron-withdrawing groups on the aryl ring of pyrrolidine sulfonamides, such as 4-trifluorophenyl, enhanced inhibitory activity. vulcanchem.comfrontiersin.org For Transient Receptor Potential Vanilloid-4 (TRPV4) antagonists, modifications to the sulfonamide substituent led to improved potency and pharmacokinetic properties. acs.org

Alkyl Chains: The length of alkyl chains can significantly influence biological activity. For instance, in a series of PARP-1 and -2 inhibitors, derivatives with a 3-carbon atom chain were the most active. nih.gov

Bulky Groups: The introduction of bulky groups can be detrimental to potency. For example, in a series of phenanthrene-based antitumor agents, bulkier sulfonamide groups at the C-6 position substantially decreased potency. acs.org

Phenyl Ketones vs. N-Phenylamines: In the context of PARP inhibitors, phenyl ketone derivatives were generally more promising than N-phenylamine or N-benzamide derivatives. nih.gov

The following table summarizes the impact of various substituents on the biological activity of this compound compounds based on several research findings.

| Compound Series | Target | Substituent Variation | Impact on Activity | Reference |

| GlyT1 Inhibitors | Glycine Transporter 1 | Fluorophenyl at pyrrolidine position 3 | Increased in vitro potency | nih.gov |

| GlyT1 Inhibitors | Glycine Transporter 1 | Meta-substituted R² substituents | Improved biological activity | nih.gov |

| TRPV4 Antagonists | Transient Receptor Potential Vanilloid-4 | Modifications to sulfonamide substituent | Improved potency and pharmacokinetics | acs.org |

| DPP-IV Inhibitors | Dipeptidyl Peptidase-IV | Electron-withdrawing groups on aryl ring | Enhanced inhibitory activity | vulcanchem.comfrontiersin.org |

| PARP Inhibitors | PARP-1 and -2 | 3-carbon atom alkyl chain | Most active in the series | nih.gov |

| Phenanthrene-based Antitumor Agents | Not Specified | Bulky sulfonamide groups at C-6 | Decreased potency | acs.org |

| Factor Xa Inhibitors | Factor Xa | Biphenylsulfonamide at P4 position | Contributed to initial high potency | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are instrumental in understanding the relationship between the chemical structure and biological activity of this compound derivatives. These models provide quantitative correlations that can predict the activity of novel compounds and guide their design. researchgate.netdntb.gov.ua

For a series of pyrrolidine amide derivatives acting as DPP-IV inhibitors, a 2D-QSAR model was developed with a high correlation coefficient, indicating its robustness. researchgate.netresearchgate.net The analysis highlighted the significant role of electronic effects of substituents on both the pyrrolidine and carbon rings. researchgate.netresearchgate.net Another QSAR study on DPP-IV inhibitors pointed to the importance of shape flexibility, ipso atom E-state index, and electrostatic parameters like dipole moment in determining activity. nih.gov

In a study of 3,4-disubstituted pyrrolidine sulfonamides as GlyT1 inhibitors, QSAR analysis revealed that geometric and constitutional descriptors are key to their activity. arabjchem.org The developed models can serve as a guideline for designing more potent and selective drugs. researchgate.net

Computational Approaches in this compound Optimization

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. arabjchem.orgscirp.org This technique has been extensively applied to this compound derivatives to understand their mechanism of action at a molecular level.

For instance, docking studies of 3,4-disubstituted pyrrolidine sulfonamides into the active site of the dopamine (B1211576) transporter (DAT) protein, a model for GlyT1, revealed key interactions with amino acid residues such as TYR 124, ASP 475, and GLU 480. arabjchem.orgresearchgate.net Similarly, docking of isatin (B1672199) sulfonamide analogues into the active site of caspase-3 showed that both steric and electrostatic interactions, with a major contribution from hydrophobic interactions, are crucial for binding affinity. nih.gov

In another example, molecular docking of novel N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety into the active site of tyrosyl-tRNA synthetase demonstrated strong binding, with one compound forming eight hydrogen bonds and multiple hydrophobic and electrostatic interactions. tandfonline.com These studies provide a rational basis for designing compounds with improved binding affinity and selectivity. nih.gov

Pharmacophore Mapping Studies

Pharmacophore mapping helps to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. dntb.gov.uapaom.pl This information is then used to design new molecules or screen databases for potential hits. science.gov

For pyrrolidine-based T-type calcium channel inhibitors, pharmacophore mapping guided the addition of a hydrophobic group to the pyrrolidine nitrogen, which dramatically increased inhibitory activity. nih.gov In the development of matrix metalloproteinase-9 (MMP-9) inhibitors, a five-point pharmacophore hypothesis (DDHRR_1) was established and validated. rsc.org This model, consisting of hydrogen bond donors, hydrophobic, and ring aromatic features, was used for virtual screening to identify novel inhibitor candidates. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-target complexes over time, offering a more realistic picture of the binding process than static docking poses. dntb.gov.uaarabjchem.org

MD simulations of 3,4-disubstituted pyrrolidine sulfonamides complexed with the DAT protein confirmed the stability of the intermolecular interactions over a 100 ns simulation time. arabjchem.orgresearchgate.net Similarly, MD simulations were used to study the interactions between sulfonamides and triose phosphate (B84403) isomerase (TPI) from Plasmodium falciparum. peerj.com These simulations revealed that a unique combination of residues at the dimer interface of the parasite's enzyme is responsible for selective affinity compared to the human enzyme, highlighting a potential avenue for developing selective antimalarial drugs. peerj.com The binding free energies calculated from MD simulations, often using methods like MM-PBSA, can provide a more accurate estimation of binding affinity than docking scores alone. peerj.com

Virtual Screening for Novel this compound Scaffolds

Virtual screening has emerged as a powerful computational technique in drug discovery to identify novel bioactive compounds from large chemical libraries. This in silico approach allows for the rapid and cost-effective identification of potential drug candidates by predicting their binding affinity and interaction with a specific biological target. In the context of this compound derivatives, virtual screening has been instrumental in exploring their therapeutic potential against a variety of diseases by identifying new scaffolds for lead optimization.

A number of computational strategies are employed in the virtual screening of this compound compounds. These often begin with the construction of a compound library, which can be a commercial database or a custom-designed set of virtual molecules. Subsequently, either ligand-based or structure-based virtual screening methods are utilized. Ligand-based approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, are used when the three-dimensional structure of the target protein is unknown. nih.govscience.gov Conversely, structure-based virtual screening, which includes molecular docking, is employed when the crystal structure of the target is available. tandfonline.comnih.gov This method simulates the interaction between the small molecule and the binding site of the protein, providing insights into the binding mode and affinity. tandfonline.comnih.gov

Several studies have successfully applied these techniques to identify novel this compound scaffolds with potential therapeutic applications. For instance, in the search for new antimicrobial agents, virtual screening of N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety was performed against the tyrosyl-tRNA synthetase protein (PDB ID: 1JIJ). tandfonline.com This study revealed that the designed compounds exhibited favorable binding scores, with one compound, 2,5-dioxo-N-((4-phenylpiperazin-1-yl)sulfonyl)pyrrolidine-1-carboxamide, showing a particularly strong binding affinity. tandfonline.com

In another study focused on identifying inhibitors for β-glucosidase, a series of novel pyrrolidine sulfonamide derivatives were designed and screened in silico. nih.govresearchgate.net The results indicated that these compounds demonstrated moderate inhibitory activity. nih.govresearchgate.net Further analysis suggested that derivatives containing an imidazole (B134444) sulfonyl group were the most potent among the tested compounds. nih.gov

The versatility of the this compound scaffold is further highlighted by its identification in virtual screening campaigns targeting other diseases. For example, proline sulfonamide and pyrrolidine derivatives have been identified as potential inhibitors of the hepatitis C virus NS5B polymerase through structure-based virtual screening. nih.gov Similarly, computational studies have been conducted on pyrrolidine derivatives as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), an important target in the management of type 2 diabetes. nih.gov

Fragment-based virtual screening has also been employed to discover new ligands for challenging targets. This approach involves screening smaller molecular fragments to identify key binding interactions, which can then be elaborated into larger, more potent molecules. This technique has been used to identify potential new ligands for Plasmodium PI4KIIIβ, a target for antimalarial drug development, further demonstrating the broad applicability of virtual screening in discovering novel pyrrolidine-based scaffolds. nih.gov

The following table summarizes the findings of selected virtual screening studies on pyrrolidine-containing sulfonamides:

| Target Protein | Screening Method | Key Findings | Reference |

| Tyrosyl-tRNA synthetase | Molecular Docking | Identified 2,5-dioxo-N-((4-phenylpiperazin-1-yl)sulfonyl)pyrrolidine-1-carboxamide as a promising antibacterial candidate with a high binding score. | tandfonline.com |

| β-glucosidase | In silico screening | Pyrrolidine sulfonamide derivatives showed moderate inhibitory activity, with imidazole sulfonyl-containing compounds being the most potent. | nih.govresearchgate.net |

| Hepatitis C virus NS5B polymerase | Structure-based virtual screening | Identified proline sulfonamide and pyrrolidine derivatives as potential allosteric inhibitors. | nih.gov |

| Dipeptidyl peptidase-IV (DPP-IV) | CoMFA, CoMSIA, HQSAR, Docking | Developed predictive QSAR models and identified key structural features for DPP-IV inhibition by pyrrolidine derivatives. | nih.gov |

| Plasmodium PI4KIIIβ | Fragment-based virtual screening | Identified novel fragments that could serve as starting points for the design of new antimalarial agents. | nih.gov |

These examples underscore the significant role of virtual screening in the exploration of the chemical space around the this compound scaffold, leading to the discovery of novel compounds with diverse biological activities. The insights gained from these computational studies provide a valuable foundation for the rational design and synthesis of next-generation therapeutic agents.

Pharmacological Spectrum and Molecular Mechanisms of Pyrrolidine 1 Sulfonamide Derivatives

Antidiabetic Activity

The therapeutic potential of pyrrolidine-1-sulfonamide derivatives in the management of diabetes stems primarily from their ability to inhibit specific enzymes that regulate blood glucose levels. Research has concentrated on two main pathways: the inhibition of Dipeptidyl Peptidase-4 (DPP-4) and the inhibition of α-glucosidase and β-glucosidase.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release. By inhibiting DPP-4, this compound derivatives can enhance the action of incretins, thereby improving glycemic control.

In vitro studies have demonstrated the potent inhibitory effects of various this compound derivatives on the DPP-4 enzyme. A study investigating a series of 1,2,4-oxadiazole (B8745197) derivatives of pyrrolidine (B122466) sulfonamide identified several compounds with significant inhibitory activity. The half-maximal inhibitory concentration (IC50) values for these derivatives ranged from 11.32 ± 1.59 nM to 19.65 ± 2.60 nM. experimentjournal.com The most active compound in this series, designated as B-XI, exhibited an IC50 value of 11.32 ± 1.59 nM. experimentjournal.com Another research effort focusing on sulfonamide derivatives of pyrrolidine and piperidine (B6355638) reported a highly potent compound, 9a, with an IC50 of 41.17 nM. nih.gov

| Compound | IC50 (nM) | Reference |

|---|---|---|

| B-XI | 11.32 ± 1.59 | experimentjournal.com |

| B-I | 13.9 ± 1.76 | experimentjournal.com |

| B-VI | 15.98 ± 1.98 | experimentjournal.com |

| B-V | 16.05 ± 1.64 | experimentjournal.com |

| B-XIII | 19.65 ± 2.60 | experimentjournal.com |

| 9a | 41.17 | nih.gov |

The efficacy of these novel this compound derivatives has been benchmarked against established antidiabetic drugs, particularly the DPP-4 inhibitor Vildagliptin. In one study, the most active derivative, B-XI (IC50 11.32 ± 1.59 nM), demonstrated inhibitory potency comparable to Vildagliptin (IC50 4.79 ± 1.66 nM). experimentjournal.com Although Vildagliptin was more potent, the results indicated that the this compound scaffold is a promising starting point for developing new and effective DPP-4 inhibitors. experimentjournal.com Another study highlighted that sulfonamide derivatives of pyrrolidine-2-carbonitrile (B1309360) showed activity comparable to Vildagliptin in both in silico and in vitro assessments. nih.gov

| Compound | IC50 (nM) | Reference |

|---|---|---|

| B-XI | 11.32 ± 1.59 | experimentjournal.com |

| Vildagliptin (Standard) | 4.79 ± 1.66 | experimentjournal.com |

α-Glucosidase and β-Glucosidase Inhibition

α-Glucosidase and β-glucosidase are enzymes located in the brush border of the small intestine that are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Kinetic studies have been conducted to understand the mechanism by which pyrrolidine derivatives inhibit these glucosidases. An investigation into N-substituted-acetylpyrrolidine derivatives revealed a mixed-type inhibition for α-glucosidase. nih.govresearchgate.net This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net The inhibition constants (Ki) were found to be lower than the inhibitor constants for the enzyme-substrate complex (Ki'), suggesting a higher affinity for the free enzyme. nih.govresearchgate.net For β-glucosidases, studies on multivalent pyrrolidine iminosugars have confirmed a competitive mode of inhibition through enzyme kinetics.

Molecular docking and structural analysis have provided insights into the interactions between pyrrolidine-based inhibitors and the active sites of glucosidases. For α-glucosidase, docking studies of sulfonamide chalcone (B49325) derivatives revealed that the NH group of the sulfonamide plays a crucial role in binding to the active site. Key hydrophobic interactions were observed with amino acid residues such as Tyr71 and Phe177. Further analysis of other pyrrolidine derivatives identified interactions with critical residues like Asp203, Asp327, Arg526, Asp542, and His600 within the α-glucosidase active site.

In the case of β-glucosidases, structural analysis of complexes between pyrrolidine iminosugar inhibitors and the enzyme showed the direct insertion of the inhibitor into the active site, confirming the competitive inhibition mechanism. This detailed understanding of the binding modes is instrumental in the rational design of more potent and selective inhibitors based on the this compound scaffold.

α-Amylase Inhibition

This compound derivatives have been identified as potential inhibitors of α-amylase, an enzyme critical for carbohydrate metabolism. The inhibition of this enzyme can help manage postprandial hyperglycemia, a key concern in diabetes mellitus. nih.govnih.gov

Research has shown that the inhibitory activity of these compounds is concentration-dependent. nih.gov In one study, various pyrrolidine derivatives were synthesized and tested for their α-amylase inhibitory effects. A 4-methoxy analogue, designated as compound 3g, demonstrated significant inhibitory activity with an IC50 value of 26.24 µg/mL. nih.govnih.gov Another derivative, compound 3a, also showed notable inhibition with an IC50 value of 36.32 µg/mL. nih.govnih.gov Further studies on N-acetylpyrrolidine derivatives revealed that a compound linked with a benzyl (B1604629) group (4a) had an IC50 of 2.72 ± 0.09 mM, while one with a tosyl group (4b) had an IC50 of 3.21 ± 0.65 mM. researchgate.net A series of pyrrolidine-based chalcones also exhibited potent dual inhibition of both α-amylase and α-glucosidase, with one derivative (compound 3) showing an IC50 of 14.61 ± 0.12 μM against α-amylase. acs.org

These findings highlight the potential of the pyrrolidine-sulfonamide scaffold in designing effective α-amylase inhibitors. The structure-activity relationship (SAR) appears to be influenced by the nature of substitutions on the pyrrolidine ring and attached moieties. nih.govacs.org

Anticancer and Antitumor Potential

The pyrrolidine-sulfonamide scaffold is a key feature in the design of various anticancer agents. These derivatives have demonstrated significant cytotoxic effects across a range of cancer cell lines, operating through multiple mechanisms of action.

The cytotoxic potential of this compound derivatives has been evaluated against numerous human cancer cell lines. Studies have revealed that the efficacy of these compounds is often cell-line specific and dependent on the structural modifications of the parent compound.

For instance, a series of synthesized sulfonamides showed potent cytotoxic effects against breast cancer cell lines MDA-MB-468 and MCF-7, with IC50 values of less than 30 μM and 128 μM, respectively. nih.gov In contrast, their effect on the HeLa cervical cancer cell line was less pronounced (IC50 < 360 μM). nih.gov Another study on spiro[pyrrolidine-3,3-oxindoles] found that specific derivatives inhibited the growth of the MCF-7 breast cancer cell line with EC50 values as low as 3.53 µM. nih.gov Pyrrolidine derivatives with CF3 substituents have also shown strong inhibitory actions against a panel of 10 different cancer cell lines, with IC50 values ranging from 2.9 to 16 μM. researchgate.net

The table below summarizes the cytotoxic activity of various pyrrolidine-sulfonamide derivatives against different cancer cell lines, showcasing the breadth of their potential application in oncology.

The anticancer effects of this compound derivatives are attributed to their ability to interfere with several key cellular processes that are fundamental to cancer cell proliferation and survival.

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of various protein kinases, which are crucial for signaling pathways that control cell growth, proliferation, and survival. nih.gov

Notably, many sulfonamide derivatives have been developed as tyrosine kinase inhibitors. nih.gov Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase receptor that plays a pivotal role in angiogenesis, is a significant target. mdpi.comnih.gov Inhibition of VEGFR-2 is a key strategy for developing new drugs to combat angiogenesis-dependent cancers. mdpi.comnih.gov For example, certain pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against VEGFR2, with one compound (5k) exhibiting an IC50 of 136 nM, a two-fold increase in potency compared to the established inhibitor sunitinib. nih.gov This same compound also demonstrated significant inhibition against other kinases like EGFR (IC50 = 79 nM) and Her2 (IC50 = 40 nM). nih.gov

Other kinases, such as Bruton's tyrosine kinase (BTK) and phosphatidylinositol 3-kinase (PI3K), have also been identified as targets for novel pyrrolidine-sulfonamide derivatives, indicating a broad spectrum of kinase-inhibitory potential. researchgate.net

Inducing apoptosis, or programmed cell death, is a hallmark of effective cancer therapy. This compound derivatives have been shown to trigger this process in cancer cells through various molecular pathways.

One mechanism involves the activation of caspases, a family of proteases central to the execution of apoptosis. Studies have shown that certain derivatives can upregulate the expression of pro-apoptotic proteins like Bax and caspases (e.g., caspase-3, -8, and -9) while downregulating anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net For example, specific thiazolidinone derivatives bearing a benzenesulfonamide (B165840) moiety were found to activate both caspase-3 and Fas-ligand in Caco-2 colorectal cancer cells. researchgate.net Another compound was shown to induce apoptosis by increasing caspase-8 and BAX expression and decreasing Bcl-2 levels. researchgate.net Furthermore, some pyrrolidine derivatives induce apoptosis through the generation of intracellular reactive oxygen species (ROS), which in turn mediates caspase-3 activation. nih.gov The disruption of the microtubule network is another mechanism by which pyrrolo-1,5-benzoxazepines, a class of related compounds, induce apoptotic cell death. nih.gov

Disruption of the cell cycle is another key strategy in cancer treatment, and this compound derivatives have demonstrated the ability to halt cancer cell proliferation by inducing cell cycle arrest at various phases.

Mechanisms of Action in Cancer Therapy

Matrix Metalloproteinase (MMP) Inhibition

This compound derivatives have emerged as a significant class of matrix metalloproteinase inhibitors (MMPIs). The pyrrolidine scaffold has proven to be an excellent framework for the design of potent and selective MMPIs. These synthetic inhibitors often exhibit low nanomolar activity against specific MMP subclasses.

The inhibitory mechanism of these compounds is centered on the coordination of a zinc-binding group (ZBG) with the catalytic zinc ion in the active site of the MMP enzyme. In many pyrrolidine-based MMPIs, a hydroxamate group serves as the ZBG. Structure-activity relationship (SAR) studies have revealed that the stereochemistry of the pyrrolidine ring is crucial for optimal binding and inhibitory activity. For instance, in a series of mercaptosulfonamide MMPIs, the cis-(3S,4R)-stereochemistry was found to be optimal for activity against a range of MMPs.

Furthermore, modifications to the pyrrolidine ring, such as the introduction of different substituents, can significantly influence the potency and selectivity of these inhibitors. For example, benzofuroxane pyrrolidine hydroxamates featuring 4-phenoxyphenylsulfonyl groups have demonstrated potent inhibition of MMP-2 and MMP-9. Specifically, meta-substituted benzofuroxane derivatives showed greater inhibitory activity than their ortho-substituted counterparts, highlighting the importance of substituent positioning on the aromatic ring for effective interaction with the enzyme's active site.

Table 1: Inhibitory Activity of Selected Pyrrolidine Derivatives against MMPs

| Compound | Target MMP | IC50 (nM) | Reference |

| Benzofuroxane pyrrolidine hydroxamate 32a | MMP-2 | 102 ± 31.4 | researchgate.net |

| MMP-9 | 162 ± 10.5 | researchgate.net | |

| Benzofuroxane pyrrolidine hydroxamate 32b | MMP-2 | 182 ± 25.2 | researchgate.net |

| MMP-9 | 242 ± 29.2 | researchgate.net | |

| LY52 (Reference) | MMP-2 | 266 ± 19.2 | researchgate.net |

| MMP-9 | 360 ± 30.1 | researchgate.net |

Dihydrofolate Reductase (DHFR) Inhibition

The pyrrolidine moiety is recognized as a critical pharmacophore in the design of dihydrofolate reductase (DHFR) inhibitors, which are vital in anticancer and antimicrobial therapies. The structural features of pyrrolidine derivatives, including substitutions at the N1, 3rd, and 5th positions, provide significant opportunities to optimize their biological activity and enhance target-specific interactions.

The mechanism of DHFR inhibition by these compounds involves blocking the enzyme's active site, thereby preventing the reduction of dihydrofolate to tetrahydrofolate. This disruption of the folate metabolic pathway ultimately inhibits the synthesis of nucleic acids and certain amino acids, leading to the cessation of cell growth and proliferation.

A series of 4-pyrrolidine-based thiosemicarbazones have been synthesized and evaluated for their DHFR inhibitory activity. These compounds exhibited potent inhibition with IC50 values in the micromolar range. Molecular docking studies have helped to elucidate the binding interactions between these inhibitors and the DHFR active site, revealing the importance of specific structural features for potent inhibition. For instance, compounds with a para-substituted phenyl ring demonstrated heightened potency.

Table 2: DHFR Inhibitory Activity of Pyrrolidine-based Thiosemicarbazones

| Compound | IC50 (µM) |

| 5d | 12.37 ± 0.48 |

| 5l | 12.38 ± 0.25 |

| 5g | 14.37 ± 0.29 |

| 5e | 15.30 ± 0.26 |

| 5m | 16.27 ± 0.26 |

| 5f | 21.18 ± 0.44 |

| 5a | 29.11 ± 0.38 |

| 5c | 36.20 ± 0.69 |

| Methotrexate (Reference) | 0.086 ± 0.07 |

| Data sourced from a study on novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. |

Heat Shock Protein 90 (Hsp90) Interaction

This compound derivatives have also been investigated for their interaction with Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

The interaction of these derivatives with Hsp90 can occur at the N-terminal ATP-binding pocket, the C-terminus, or by disrupting protein-protein interactions with co-chaperones. Molecular dynamics simulations and binding free energy calculations have been employed to understand the binding mechanisms of inhibitors to Hsp90. These studies have identified key residues within the Hsp90 binding pocket that are crucial for inhibitor binding, including both hydrogen-bonding and hydrophobic interactions. For instance, residues such as L34, N37, D40, A41, D79, I82, G83, M84, F124, and T171 have been identified as "hot spots" for inhibitor binding.

The binding affinity of these compounds to Hsp90 can be quantified by their half-maximal effective concentration (EC50) values. Studies have shown that even small structural modifications to the inhibitor can significantly impact its binding affinity.

Table 3: Binding Affinity of Selected Inhibitors to Hsp90

| Compound | Binding Affinity (EC50, nM) |

| W8V | 65 |

| W8S | 281 |

| Data represents the binding strengths of inhibitors to Hsp90. |

In Vivo Antitumor Efficacy

Several this compound derivatives have demonstrated significant in vivo antitumor activity in various preclinical cancer models. These compounds have shown the ability to inhibit tumor growth in rodent and human tumor xenografts.

One notable example is the novel sulfonamide E7010, which functions by inhibiting tubulin polymerization. When administered orally, E7010 exhibited a broad spectrum of antitumor activity. In studies with mouse tumor models, E7010 significantly inhibited the growth of colon 38 carcinoma, M5076 fibrosarcoma, and Lewis lung carcinoma, and increased the life span in mice with P388 leukemia. Furthermore, in human tumor xenograft models, E7010 demonstrated potent growth inhibition against various gastric, colon, lung, and breast cancers.

Another example is a methanesulfonamide (B31651) analogue of cryptopleurine, which not only showed potent in vitro antiproliferative effects but also improved pharmacokinetic properties and significant in vivo antitumor activity in a nude-mouse xenograft model with Caki-1 human renal cancer cells.

Table 4: In Vivo Antitumor Activity of E7010 in Human Tumor Xenografts

| Tumor Type | Xenograft Model | Tumor Growth Inhibition (%) |

| Gastric Cancer | H-81, H-111, SC-2, SC-6 | 60-78 |

| Colon Cancer | H-143, COLO320DM, WiDr | 58-83 |

| Lung Cancer | LC-376, LC-6, LX-1 | 63-82 |

| Breast Cancer | H-31, MX-1 | 79-87 |

| Data represents the percentage of tumor growth inhibition upon oral administration of E7010. nih.gov |

Antimicrobial Activities

Antibacterial Efficacy

This compound derivatives have been the subject of extensive research for their antibacterial properties. These compounds have demonstrated efficacy against a range of bacterial pathogens, including those that have developed resistance to conventional antibiotics.

Spectrum of Activity Against Gram-Positive and Gram-Negative Strains

The antibacterial spectrum of this compound derivatives encompasses both Gram-positive and Gram-negative bacteria. The efficacy is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Studies have shown that certain sulfonamide derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, some novel sulfonamide derivatives have shown MIC values ranging from 32 to 512 µg/mL against clinical isolates of S. aureus. nih.gov Pyrrolidine bis-cyclic guanidines have also been identified with bactericidal activity against MRSA and vancomycin-resistant Enterococcus faecalis (VRE) at concentrations as low as ≤2.5 µg/mL. ucsd.edu

Against Gram-negative bacteria, the activity of these derivatives can be more varied. However, some compounds have shown promising results. For example, a hybrid of 1,4-naphthoquinone (B94277) with a pyrrolidine-containing substituent exhibited MIC values of 4–12 μg/mL against Escherichia coli and Serratia marcescens. acs.org Another study on new sulfonamide-dyes based on pyrrole (B145914) compounds reported a hybrid with an MIC of 11.31 µg/mL against E. coli and 19.24 µg/mL against Salmonella typhimurium. nih.gov

Table 5: Antibacterial Spectrum of Selected this compound Derivatives

| Compound/Derivative Class | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |

| Sulfonamide derivatives | Staphylococcus aureus (clinical isolates) | 32-512 | - | - | nih.gov |

| Pyrrolidine bis-cyclic guanidines | Methicillin-resistant S. aureus (MRSA) | ≤2.5 | Escherichia coli | ≤10 | ucsd.edu |

| Vancomycin-resistant Enterococcus faecalis (VRE) | ≤2.5 | ucsd.edu | |||

| 1,4-Naphthoquinone-pyrrolidine hybrid | Bacillus cereus | 4-12 | Escherichia coli | 4-12 | acs.org |

| Bacillus subtilis | 4-12 | Serratia marcescens | 4-12 | acs.org | |

| Sulfonamide-pyrrole dye hybrid 4a | - | - | Escherichia coli | 11.31 | nih.gov |

| - | - | Salmonella typhimurium | 19.24 | nih.gov | |

| Sulfonamide-pyrrole dye hybrid 4d | - | - | Salmonella typhimurium | 19.24 | nih.gov |

Mechanism of Action (e.g., Dihydropteroate (B1496061) Synthetase Inhibition)

The antibacterial action of sulfonamide-containing compounds, including derivatives of this compound, is primarily attributed to their ability to inhibit dihydropteroate synthase (DHPS). nih.govnih.gov This enzyme is crucial in the folic acid synthesis pathway of bacteria. Folic acid is an essential nutrient for bacteria, serving as a precursor for the synthesis of nucleic acids (DNA and RNA). researchgate.net

This compound derivatives act as competitive inhibitors of DHPS. nih.gov Their chemical structure mimics that of the natural substrate of the enzyme, para-aminobenzoic acid (pABA). nih.govresearchgate.net By binding to the active site of DHPS, these derivatives prevent the binding of pABA, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. nih.gov This disruption of the folate pathway ultimately leads to the cessation of bacterial growth and replication. researchgate.net In addition to direct inhibition, some sulfonamides can also act as prodrugs, forming inactive pterin-sulfonamide conjugates that further sequester the pterin (B48896) substrate pool. nih.govnih.gov

Antifungal Properties

This compound derivatives have also demonstrated notable antifungal activities. For instance, certain sulfonylamino pyrrolidine derivatives have been synthesized and evaluated for their potential to inhibit fungal growth. nih.gov The antifungal efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in fungi.

One study highlighted a series of pyrrole derivatives containing sulfonamido moieties that exhibited significant antifungal activity. researchgate.net While not all were pyrrolidine-1-sulfonamides, the findings suggest the importance of the sulfonamide group in conferring antifungal properties. For example, some compounds showed potent inhibitory effects against Candida albicans. researchgate.net Another research effort focused on spirooxindole pyrrolidine-linked hybrids, with one compound demonstrating significant activity against several clinically isolated fungal strains, including various Candida species and Cryptococcus neoformans, with a minimum inhibitory concentration (MIC) as low as 4 μg/mL against C. albicans. nih.gov The mechanism of antifungal action for many of these derivatives is believed to involve the inhibition of key enzymes or disruption of cell membrane integrity.

Antiviral Effects

The antiviral potential of sulfonamide derivatives, including those with a pyrrolidine core, has been an active area of research. nih.gov These compounds have been investigated against a variety of viral pathogens, with some demonstrating promising in vitro activity. mdpi.com

Research has shown that certain heterocyclic sulfonamides exhibit impressive antiviral effects against a range of viruses, including Herpes Simplex Virus type 1 (HSV-1), Coxsackie virus B4 (CBV4), and Hepatitis A Virus (HAV). mdpi.com For some of these viruses, there are limited specific therapeutic options, making the discovery of new antiviral agents particularly significant. mdpi.com

In the context of Human Immunodeficiency Virus 1 (HIV-1), the sulfonamide moiety is a key structural feature in several clinically used HIV protease inhibitors, such as amprenavir. nih.gov This highlights the importance of the sulfonamide group in the design of effective antiviral agents. A number of pyrrolidine derivatives have been specifically investigated for their anti-HIV activity.

The following table summarizes the antiviral activity of selected sulfonamide derivatives against various viruses:

| Compound Class | Viral Target | Observed Effect |

| Heterocyclic Sulfonamides | HSV-1, CBV4, HAV | In vitro antiviral activity |

| Sulfonamide-containing Protease Inhibitors | HIV-1 | Inhibition of viral replication |

It is important to note that while the broader class of sulfonamides shows promise, further research is needed to fully elucidate the antiviral spectrum and mechanisms of action for specific this compound derivatives.

Anti-inflammatory Investigations

Derivatives of this compound have been explored for their anti-inflammatory properties, with a primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.gov While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and plays a major role in the inflammatory response. nih.gov

Studies on sulfonamide-substituted (dihydro)pyrrolo[3,2,1-hi]indoles have revealed potent and highly selective inhibition of COX-2. nih.gov For instance, a phenyl-derivative within this class exhibited an IC₅₀ value for COX-2 of 53 nM. nih.gov The methyl- or aminosulfonyl-substituent is a common structural feature of selective COX-2 inhibitors (COXIBs). nih.gov In silico docking studies with newly synthesized pyrrolidine derivatives have also been used to investigate their interaction with COX-1 and COX-2 enzymes, with some compounds showing promising potential as anti-inflammatory agents. nih.gov

The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

Neuroprotective and Central Nervous System (CNS) Activities

In addition to their antimicrobial and anti-inflammatory properties, this compound derivatives have shown significant potential in the realm of neuroprotection and the treatment of central nervous system (CNS) disorders.

A significant area of research has focused on the development of this compound derivatives as inhibitors of the Glycine (B1666218) Transporter 1 (GlyT1). researchgate.net GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its concentration. researchgate.net In the CNS, glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. researchgate.net

Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia. researchgate.net By inhibiting GlyT1, this compound derivatives can increase synaptic glycine levels, which in turn enhances NMDA receptor function. researchgate.net This has led to the investigation of these compounds as a potential therapeutic strategy for schizophrenia. researchgate.netnih.gov

Structure-activity relationship (SAR) studies of 3,4-disubstituted pyrrolidine sulfonamides have identified potent and selective competitive inhibitors of GlyT1. researchgate.net Molecular docking and simulation studies have provided insights into the binding modes of these inhibitors, revealing key interactions with amino acid residues within the transporter. nih.gov

The following table presents a summary of the pharmacological activities of this compound derivatives discussed in this article:

| Pharmacological Activity | Molecular Target/Mechanism | Therapeutic Potential |

| Antibacterial | Dihydropteroate Synthetase (DHPS) Inhibition | Bacterial Infections |

| Antifungal | Fungal Enzyme Inhibition/Cell Membrane Disruption | Fungal Infections |

| Antiviral | Viral Protease Inhibition, etc. | Viral Infections (HSV-1, CBV4, HAV, HIV-1) |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) Inhibition | Inflammatory Disorders |

| Neuroprotective/CNS | Glycine Transporter 1 (GlyT1) Inhibition | Schizophrenia and other CNS disorders |

Sirtuin 1 (SIRT1) Activity Modulation

Sirtuin 1 (SIRT1), a highly conserved NAD+-dependent deacetylase, has emerged as a critical regulator of metabolic processes and cellular stress responses. Its modulation is a key area of interest in therapeutic research, particularly for age-related and neurodegenerative diseases. nih.govmdpi.com Recent studies have highlighted the potential of sulfonamide derivatives as modulators of SIRT1 activity. Specifically, research into bis-sulfonamide derivatives has demonstrated their neuroprotective capabilities through the enhancement of SIRT1 activity. nih.govnih.gov

In a study investigating various bis-sulfonamide compounds, several derivatives were found to significantly enhance the activity of NAD-dependent deacetylase sirtuin-1. nih.govnih.gov Pretreatment with these selected compounds at a concentration of 5 μM not only enhanced SIRT1 activity but also restored cell viability, protected against mitochondrial membrane dysfunction, and decreased intracellular oxidative stress in a 6-hydroxydopamine (6-OHDA)-induced neuronal death model of Parkinson's disease. nih.govnih.gov Molecular docking studies further supported the hypothesis that these bis-sulfonamide compounds could act as SIRT1 activators. nih.govnih.gov This activation of SIRT1 is crucial as it is involved in mediating numerous cellular processes, including DNA repair, apoptosis, and various aspects of cell metabolism, and its deregulation has been implicated in several age-related diseases. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that hydrolyze the neurotransmitter acetylcholine, represents a primary therapeutic strategy for managing symptoms of Alzheimer's disease. researchgate.net A range of novel pyrrolidine-containing benzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on these enzymes.

Research has shown that specific structural modifications on the pyrrolidine-benzenesulfonamide scaffold can lead to potent and selective inhibition of cholinesterases. For instance, certain compounds have demonstrated remarkable AChE inhibition with Ki values in the nanomolar range, comparable to the reference drug tacrine. Molecular docking studies have revealed that these inhibitor compounds can interact with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The sulfonamide moiety itself is a recognized pharmacophore in the design of cholinesterase inhibitors. mdpi.com

| Compound | Target Enzyme | Inhibitory Potency (Ki, nM) | Reference |

|---|---|---|---|

| Compound 3b | hCA I | 17.61 ± 3.58 | mdpi.com |

| Compound 3b | hCA II | 5.14 ± 0.61 | mdpi.com |

| Compound 6a | AChE | 22.34 ± 4.53 | mdpi.com |

| Compound 6b | AChE | 27.21 ± 3.96 | mdpi.com |

Potential in Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's, Glioma)

The unique structural features of this compound derivatives make them promising candidates for addressing the complex pathologies of neurodegenerative disorders.

Alzheimer's Disease (AD): The therapeutic potential of these derivatives in AD is multifaceted. As potent inhibitors of AChE and BuChE, they address the cholinergic deficit characteristic of the disease. researchgate.netnih.gov Beyond symptomatic treatment, sulfonamide derivatives have been shown to possess other critical activities for AD treatment, including antioxidant and anti-inflammatory properties. researchgate.net Some studies suggest that sulfonamides can also influence the underlying pathology by achieving a significant reduction of amyloid-beta (Aβ) aggregation and showing selectivity for β- and γ-secretase enzymes, which are involved in the production of Aβ peptides. researchgate.net

Parkinson's Disease (PD): Research has demonstrated the neuroprotective effects of bis-sulfonamide derivatives in in-vitro models of Parkinson's disease. nih.govnih.gov In SH-SY5Y cells exposed to the neurotoxin 6-OHDA, which mimics PD pathology, pretreatment with these compounds provided significant protection. nih.govnih.gov The mechanism of this neuroprotection is linked to the enhancement of SIRT1 activity, which helps restore mitochondrial function, decrease oxidative stress, and ultimately improve neuronal cell viability. nih.govnih.gov Other studies on arylpiperazine-sulphonamides have also shown neuroprotective properties against pathogenic mechanisms implicated in PD, such as mitochondrial dysfunction and impaired protein clearance. herts.ac.uk

Glioma: The direct role of this compound derivatives in glioma treatment is an area requiring further investigation. However, related research on other pyrrolidine-containing compounds has shown some anti-tumor activity. For example, certain amphiphilic pyrrolidine-derived compounds with hydroxyl substitutions have been shown to induce cell death in various cancer cell lines. researchgate.net Additionally, synthetic glycolipids structurally related to neurostatin have been developed and shown to inhibit glioma growth at low micromolar concentrations in both in-vitro and in-vivo models. researchgate.net

Modulation of Neuro-inflammation

Neuro-inflammation is a critical component in the pathogenesis of many neurodegenerative diseases. frontiersin.org Pyrrolidine derivatives, particularly pyrrolidine dithiocarbamate (B8719985) (PDTC), have been extensively studied for their potent anti-inflammatory effects within the central nervous system. nih.govnih.gov

The primary mechanism through which these compounds modulate neuro-inflammation is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.govnih.gov NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govnih.govmdpi.com In models of systemic inflammation and surgery-induced cognitive dysfunction, administration of PDTC has been shown to successfully attenuate neuro-inflammation. nih.govnih.govtandfonline.com This inhibition of NF-κB activity leads to a reduction in the production of inflammatory cytokines in the brain, particularly in the hippocampus, which in turn helps to preserve synaptic function and mitigate cognitive decline. frontiersin.orgnih.govtandfonline.com

Transient Receptor Potential Vanilloid-4 (TRPV4) Antagonism

The Transient Receptor Potential Vanilloid-4 (TRPV4) cation channel is implicated in various physiological processes, and its inhibition has shown therapeutic potential, particularly in conditions like pulmonary edema associated with heart failure. A novel series of pyrrolidine sulfonamides has been discovered and optimized as potent and selective TRPV4 antagonists. These compounds were developed through structural modifications of an earlier inhibitor, leading to derivatives with improved activity and pharmacokinetic properties. The introduction of a pyrrolidine diol core was a key discovery that resulted in highly potent antagonists.

Receptor Binding Affinity

Structure-activity relationship (SAR) studies on the pyrrolidine sulfonamide series led to the identification of compounds with high binding affinity for the TRPV4 receptor. The optimization process focused on modifications to both the pyrrolidine core and the sulfonamide substituent. Introducing structural rigidity into the core and specific substituents on the sulfonamide portion resulted in compounds with exceptional potency. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the antagonist required to inhibit 50% of the TRPV4 response.

| Compound | TRPV4 Antagonist Activity (IC50, nM) | Assay Type | Reference |

|---|---|---|---|

| GSK3395879 (Compound 52) | Potent | Not specified | nih.gov |

| GSK3527497 (Compound 13) | Potent | Not specified | nih.gov |

| trans-Pyrrolidine-diol 51 | Potent | Not specified | tandfonline.com |

| Compound 6 | Potent | Not specified | nih.gov |

In Vivo Efficacy in Pulmonary Edema Models

The therapeutic potential of pyrrolidine sulfonamide-based TRPV4 antagonists has been validated in animal models. An optimized lead compound, GSK3395879, demonstrated the ability to inhibit TRPV4-mediated pulmonary edema in an in vivo rat model. nih.govnih.gov These preclinical studies have shown that inhibiting TRPV4 function can both prevent and promote the resolution of pulmonary edema, suggesting a potential clinical benefit for treating lung congestion associated with acute or chronic heart failure. Further design and optimization of sulfone pyrrolidine sulfonamide antagonists have also yielded compounds with demonstrated in vivo activity in pulmonary edema models. nih.gov

Carbonic Anhydrase (CA) Inhibition

Following a comprehensive search of scientific literature, no specific research data, including inhibitory constants (Kᵢ) or IC₅₀ values, were found for the direct inhibition of human carbonic anhydrase (hCA) isozymes, including hCA IV and hCA VII, by compounds explicitly identified as this compound derivatives. While the broader class of sulfonamides is well-established as carbonic anhydrase inhibitors, detailed studies focusing on the this compound scaffold in this context are not available in the reviewed sources. Therefore, a quantitative analysis and discussion of isozyme selectivity for this specific compound class cannot be provided at this time.

Antimalarial Activity (e.g., Trypanosoma brucei N-Myristoyltransferase (TbNMT) Inhibition)

Derivatives of this compound have emerged as a promising class of compounds in the search for new antimalarial agents. Research has focused on their ability to kill Plasmodium falciparum, the deadliest parasite species responsible for malaria in humans. The molecular mechanism for these compounds is hypothesized to involve the inhibition of N-Myristoyltransferase (NMT), a crucial enzyme for the parasite's survival. While the user prompt mentions Trypanosoma brucei N-Myristoyltransferase (TbNMT), the causative agent of African trypanosomiasis, current research on this compound derivatives specifically targets the analogous enzyme in the malaria parasite, P. falciparum N-Myristoyltransferase (PfNMT).

In a significant study, a series of thirty-two novel sulphonamide pyrrolidine carboxamide derivatives were synthesized and evaluated for their antiplasmodial capabilities. plos.orgnih.govnih.gov The findings revealed that sixteen of these compounds were effective at killing the parasite at single-digit micromolar concentrations, with IC₅₀ values ranging from 2.40 to 8.30 μM. nih.govnih.gov

To investigate the molecular basis of this antimalarial activity, molecular docking studies were performed against a homology model of PfNMT. plos.org This enzyme is a validated drug target in P. falciparum. The docking studies calculated the theoretical binding affinities of the compounds, showing that fifteen of them bound favorably to the target with sub-micromolar theoretical inhibition constant (Kᵢ) values. plos.org

Among the synthesized series, compound 10o was identified as the most potent derivative in its interaction with PfNMT. nih.govnih.gov It exhibited a theoretical inhibition constant (Kᵢ) of 0.09 μM. nih.govnih.gov This binding affinity is comparable to that of a known pyrazole-sulphonamide reference ligand, which has a Kᵢ of 0.01 μM. nih.gov This suggests that the this compound scaffold is a viable starting point for developing potent inhibitors of PfNMT. The study highlights this series of compounds as potential antimalarial candidates that warrant further optimization to enhance their activity. plos.orgnih.govnih.gov

The table below summarizes the antiplasmodial activity and theoretical PfNMT inhibition for selected active compounds from the study.

Table 1: Antimalarial Activity of Selected this compound Derivatives

| Compound | Antiplasmodial IC₅₀ (μM) | Theoretical PfNMT Inhibition Kᵢ (μM) |

|---|---|---|

| 10a | 3.50 | 0.23 |

| 10b | 4.30 | 0.32 |

| 10c | 4.60 | 0.17 |

| 10d | 3.80 | 0.28 |

| 10e | 2.40 | 0.16 |

| 10f | 3.30 | 0.16 |

| 10g | 5.20 | 0.32 |

| 10h | 4.10 | 0.23 |

| 10i | 5.60 | 0.31 |

| 10j | 4.80 | 0.28 |

| 10k | 6.40 | 0.50 |

| 10l | 8.30 | 0.69 |

| 10m | 5.40 | 0.13 |

| 10n | 4.50 | 0.13 |

| 10o | 2.80 | 0.09 |

| 10p | 3.10 | 0.12 |

Data sourced from Onoabedje et al., 2021. plos.org

Pharmacokinetic Pk and Pharmacodynamic Pd Profiling of Pyrrolidine 1 Sulfonamide Drug Candidates

In Vivo Pharmacokinetics

In vivo pharmacokinetic studies are crucial for determining how an organism affects a drug, providing essential data on its journey through the body.

Absorption and Distribution Studies

Following administration, pyrrolidine-1-sulfonamide compounds are absorbed and distributed to various tissues. The extent of distribution is a key factor in determining the clearance period of sulfonamides, particularly in the later stages of elimination nih.gov. High levels of sulfonamides can be achieved in various body fluids, including pleural, peritoneal, synovial, and ocular fluids. The distribution is widespread throughout all tissues nih.gov. For candidates targeting the central nervous system, distribution across the blood-brain barrier is a critical parameter that is extensively studied (see Section 5.2).

Metabolic Stability and Metabolite Identification

The metabolic fate of a drug candidate significantly influences its efficacy and duration of action. For this compound derivatives, identifying metabolic "soft spots" is key to optimizing their structure for improved metabolic clearance nih.gov.

General metabolic pathways for sulfonamides include Phase I oxidation and Phase II reactions such as acetylation and glucuronide conjugation. Aromatic hydroxylation can also occur nih.gov. The pyrrolidine (B122466) ring itself can be a site of metabolism; for instance, hydroxy groups on the ring may undergo oxidation and conjugation, potentially leading to metabolic instability nih.gov. In some cases, this liability has been addressed by introducing a methyl group, which can sterically hinder metabolic reactions and improve the pharmacokinetic profile nih.gov.

In a study of a compound containing a (S)-1-(methylsulfonyl)pyrrolidin-3-amine moiety, a metabolite identification study in human microsomes revealed N-dealkylation as the primary metabolic pathway. This understanding allowed for structural modifications to enhance metabolic stability in human hepatocytes.

Understanding the biotransformation products is critical, as metabolites may possess their own pharmacological or toxicological activity nih.gov. Regulatory guidelines often require the identification and evaluation of any metabolite that constitutes over 10% of the total drug-related material in circulation nih.gov.

Elimination Pathways

The elimination of this compound derivatives from the body occurs through metabolic inactivation and/or excretion of the parent drug and its metabolites. The primary routes of excretion for sulfonamides are renal (urine) and fecal (via bile).

Oral Bioavailability Assessments

For many therapeutic applications, oral administration is preferred. Consequently, significant effort has been directed toward developing this compound candidates with good oral bioavailability medchemexpress.com. Structure-activity relationship (SAR) studies have successfully identified compounds with favorable pharmacokinetic properties, leading to the selection of advanced leads for further development medchemexpress.com. For example, a novel series of pyrrolidine sulfonamides developed as transient receptor potential vanilloid-4 (TRPV4) antagonists were optimized for both potency and pharmacokinetic properties, resulting in orally bioavailable lead compounds medchemexpress.com.

One such compound, GSK2193874, demonstrated good oral bioavailability in preclinical species, with values of 31% in rats and 53% in dogs, supporting its suitability for chronic oral dosing models medchemexpress.com.

| Compound | Species | Oral Bioavailability (%F) | Half-Life (t½) | Clearance (CL) |

|---|---|---|---|---|

| GSK2193874 | Rat | 31% | 10 h | 7.3 mL/min/kg |

| GSK2193874 | Dog | 53% | 31 h | 6.9 mL/min/kg |

Central Nervous System (CNS) Penetration Studies

For this compound drug candidates intended for neurological targets, the ability to cross the blood-brain barrier (BBB) is paramount. The sulfonamide moiety itself has been identified as a primary contributor to poor CNS penetration acs.org. This is partly due to its acidity, which can lead to ionization at physiological pH, and its contribution to the molecule's polar surface area (PSA) acs.orgnih.gov.

Research into pyrazole (B372694) sulfonamide inhibitors for Human African Trypanosomiasis (HAT) demonstrated this challenge clearly. The lead compound, DDD85646, had very poor CNS exposure acs.orgresearchgate.net. A key strategy to overcome this was "capping" the sulfonamide nitrogen with a methyl group. This modification significantly reduced the PSA and acidity, leading to a dramatic improvement in brain penetration acs.orgnih.gov.

Another factor limiting CNS penetration is the action of efflux transporters at the BBB, such as P-glycoprotein (P-gp). In the development of pyrrolidine sulfonamides as glycine (B1666218) transporter 1 (GlyT1) inhibitors, an early lead compound was found to have a high efflux ratio (ER), indicating its susceptibility to P-gp-mediated removal from the brain nih.gov. Subsequent structural optimization focused on creating analogues with a better balance of potency and a lower ER, resulting in compounds with improved potential for CNS activity nih.gov.

| Compound Series | Modification | Species | Brain:Blood Ratio | Rationale for Change |

|---|---|---|---|---|

| Pyrazole Sulfonamide (Compound 7) | Uncapped (Secondary Sulfonamide) | Mouse | <0.1 | High PSA and acidity of sulfonamide limits CNS penetration. |

| Pyrazole Sulfonamide (Compound 24) | Capped (N-Methyl Sulfonamide) | Mouse | 3.7 | Capping reduces PSA and acidity, enhancing brain penetration. |

| Pyrazole Sulfonamide (Compound 40) | Capped (N-Methyl Sulfonamide) | Mouse | 1.6 | Retained appreciable CNS penetration with good oral exposure. |

Drug-Drug Interaction (DDI) Liabilities

The potential for drug-drug interactions is a critical safety consideration in drug development. Most DDIs occur when one drug alters the metabolism of another, often by inhibiting or inducing the activity of cytochrome P450 (CYP) enzymes nih.gov. The major CYP enzymes responsible for the metabolism of approximately 90% of drugs are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 .

Inhibition of these enzymes can be reversible (competitive or non-competitive) or irreversible, and it can lead to increased plasma concentrations of a co-administered drug, potentially causing toxicity nih.govnih.gov. Conversely, induction involves increasing the synthesis of CYP enzymes, a slower process that can decrease the plasma concentration of a co-administered drug, potentially leading to a loss of efficacy nih.gov.

While specific DDI studies on this compound drug candidates are not extensively published, research on related compounds provides some insight. For instance, a major circulating metabolite of the TRPV4 antagonist GSK2798745 was evaluated against a panel of targets known to mediate DDIs. The metabolite showed no significant activity against enzymes such as CYP3A4, suggesting a low potential for causing such interactions nih.gov. Any new this compound candidate would require rigorous in vitro screening against a panel of key CYP enzymes to assess its potential as either an inhibitor or an inducer, followed by clinical studies if a risk is identified nih.gov.

Target Occupancy and Efficacy in Preclinical Models of this compound Drug Candidates

The preclinical assessment of this compound derivatives has demonstrated their potential across a range of therapeutic areas, with studies highlighting significant target engagement and efficacy in various disease models. These investigations are crucial in establishing the preliminary pharmacological profile of these drug candidates before they can be considered for clinical development.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes

A notable area of investigation for this compound compounds is in the management of type 2 diabetes through the inhibition of dipeptidyl peptidase-IV (DPP-IV). A series of novel pyrrolidine sulfonamide derivatives have been synthesized and evaluated for their in vitro antidiabetic effects. semanticscholar.orgnih.gov In these studies, the compounds' ability to inhibit the DPP-IV enzyme was compared against the standard drug, Vildagliptin.

Several derivatives exhibited promising inhibitory activity. For instance, compound 23d, which features a 4-trifluorophenyl substitution, demonstrated the most significant inhibition against the DPP-IV enzyme with an IC50 value of 11.32 ± 1.59 μM. nih.gov Other derivatives also showed notable percentage inhibition of the enzyme. nih.gov These findings suggest that the this compound scaffold is a viable starting point for the development of new and effective DPP-IV inhibitors.

In Vitro DPP-IV Inhibitory Activity of this compound Derivatives

| Compound | Percentage Inhibition (%) | IC50 (µM) | Reference |

|---|---|---|---|

| 23a | 56.32 | - | nih.gov |

| 23b | 44.29 | - | nih.gov |

| 23c | 49.62 | - | nih.gov |

| 23d | 66.32 | 11.32 ± 1.59 | nih.gov |

| Vildagliptin (Standard) | - | - | semanticscholar.org |

Glycine Transporter 1 (GlyT1) Inhibition for Neurological Disorders

Pyrrolidine-1-sulfonamides have also been explored as potent and selective competitive inhibitors of glycine transporter 1 (GlyT1). The inhibition of GlyT1 is a therapeutic strategy for treating neurological and psychiatric disorders, such as schizophrenia, by enhancing N-methyl-D-aspartate (NMDA) receptor function.

Structure-activity relationship (SAR) studies have revealed that substituents on the pyrrolidine ring significantly influence the in vitro potency. Specifically, fluorophenyl substituents at the 3-position of the pyrrolidine sulfonamides led to better potency. One of the most promising analogues, 23t, which incorporates an indanyl group, displayed a remarkable balance of potency and a low efflux ratio, with a Ki value of 0.001 μM. nih.gov This indicates strong binding affinity to the GlyT1 target.

In Vitro Potency of a Pyrrolidine Sulfonamide GlyT1 Inhibitor

| Compound | Target | Ki (µM) | Reference |

|---|---|---|---|

| 23t | hGLYT1 | 0.001 | nih.gov |

Carbonic Anhydrase and Acetylcholinesterase Inhibition